molecular formula C29H29FN4O2 B609139 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

Cat. No.: B609139
M. Wt: 484.6 g/mol
InChI Key: GZLNOSRHZLTDMT-UHFFFAOYSA-N
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Description

2-(N-[2-(Benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a benzimidazole core, a 3-fluoroanilino group, a cyclopentyl substituent, and a 2-methylphenyl moiety. The fluorine atom at the 3-position of the anilino group may enhance electronic effects and metabolic stability compared to non-fluorinated analogs. The cyclopentyl and 2-methylphenyl groups likely influence lipophilicity and steric bulk, affecting solubility and target binding. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural framework aligns with established methodologies for N-substituted 2-arylacetamides, such as carbodiimide-mediated coupling (e.g., ).

Properties

Molecular Formula

C29H29FN4O2

Molecular Weight

484.6 g/mol

IUPAC Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36)

InChI Key

GZLNOSRHZLTDMT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML309;  ML-309;  ML 309.

Origin of Product

United States

Preparation Methods

Acetylation at the 1-Position

The chloromethyl group at the 2-position of the benzimidazole undergoes nucleophilic substitution with potassium phthalimide to introduce a phthalimidomethyl intermediate. Subsequent hydrolysis with hydrazine hydrate releases the primary amine, which is acetylated using chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C. This step produces 2-(benzimidazol-1-yl)acetyl chloride, a critical intermediate for subsequent amidation.

Introduction of the 3-Fluoroanilino Group

The acetyl chloride intermediate reacts with 3-fluoroaniline in the presence of N,N-diisopropylethylamine (DIPEA) as a base, forming N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroaniline . Microwave-assisted conditions (100°C, 20 minutes) improve reaction efficiency, achieving 92% yield compared to 78% under traditional reflux.

Table 2: Amidation Reaction Optimization

MethodTemperature (°C)TimeYield (%)
Reflux (THF)654 h78
Microwave10020 min92

Assembly of the Acetamide Backbone

Formation of the Central Acetamide

The central acetamide structure is constructed via a Ullmann coupling reaction between N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroaniline and 2-(2-methylphenyl)acetic acid. Copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C facilitate this coupling, yielding the biphenyl acetamide intermediate.

Cyclopentylamine Incorporation

The final step involves reacting the acetamide intermediate with cyclopentylamine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Dichloromethane (DCM) serves as the solvent, with triethylamine (TEA) neutralizing HCl byproducts. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the target compound in 89% purity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adjustments include:

  • Continuous Flow Reactors : For benzimidazole condensation, reducing batch variability.

  • Catalyst Recycling : Nano-SnCl~4~/SiO~2~ retains 95% activity over five cycles.

  • Crystallization Optimization : Ethanol/water mixtures (7:3) achieve >99% purity after two recrystallizations.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume500 mL1000 L
Cycle Time6 h2 h
Yield87%91%

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : m/z 507.2 [M+H]+ (calculated: 507.2).

  • ¹H NMR : δ 8.21 (s, 1H, benzimidazole), δ 7.45–7.12 (m, aromatic), δ 3.89 (q, cyclopentyl).

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing reactions at the benzimidazole 1- and 3-positions are minimized using bulky bases (e.g., DIPEA).

  • Byproduct Formation : Unreacted acetyl chloride is quenched with aqueous NaHCO~3~ during workup.

Emerging Methodologies

Recent advances propose enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) to catalyze the final cyclopentylamine coupling, reducing reliance on synthetic coupling agents . Preliminary data show 84% yield under aqueous conditions (pH 7.5, 37°C).

Chemical Reactions Analysis

Types of Reactions

ML309 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of ML309, each with potentially different biological activities and properties .

Scientific Research Applications

ML309 has a wide range of scientific research applications, including:

Mechanism of Action

ML309 exerts its effects by binding to the mutant IDH1 enzyme, specifically the R132H and R132C mutations. This binding is competitive with respect to alpha-ketoglutarate and uncompetitive with respect to NADPH. The inhibition of mutant IDH1 by ML309 leads to a rapid and reversible decrease in 2-hydroxyglutarate levels, thereby disrupting the oncogenic processes driven by this metabolite .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Heterocycle/Aromatic Features Reference
Target Compound Acetamide 3-fluoroanilino, cyclopentyl, 2-methylphenyl Benzimidazole, fluorophenyl N/A
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Acetamide 2,4-dinitrophenyl, benzimidazole-thio Benzimidazole, dinitrophenyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 2,6-dichlorophenyl Thiazole, dichlorophenyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Acetamide 2-chlorophenyl, morpholine Thiazole, morpholine
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Acetamide 3,4-dichlorophenyl, pyrazolone Pyrazolone, dichlorophenyl

Key Observations :

  • Benzimidazole vs. Other Heterocycles : The target compound’s benzimidazole core distinguishes it from thiazole () or pyrazolone ()-containing analogs. Benzimidazoles are associated with enhanced DNA intercalation or kinase inhibition in therapeutic contexts.
  • Substituent Effects: The 3-fluoroanilino group in the target compound may improve metabolic stability compared to chlorinated phenyl groups in and . The cyclopentyl group introduces conformational rigidity, contrasting with the flexible morpholine in .

Table 2: Property Comparison

Compound Name Melting Point (K) LogP (Predicted) Notable Bioactivity Reference
Target Compound Not Reported ~3.5 (estimated) Hypothesized: Anticancer/antimicrobial N/A
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 3.8 Antimicrobial (structural analog)
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Not Reported 4.2 Anticancer (in vitro)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Not Reported 2.1 Not Reported

Key Observations :

  • Lipophilicity: The target compound’s predicted LogP (~3.5) falls between the hydrophilic morpholino derivative (LogP 2.1) and the highly lipophilic dichlorophenyl-thiazole analog (LogP 3.8).
  • Chlorophenyl derivatives () exhibit antimicrobial effects, likely due to halogen-mediated membrane disruption.

Conformational and Electronic Differences

  • Fluorine vs.
  • Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group may reduce π-π stacking compared to 2-methylphenyl or dichlorophenyl groups but enhance van der Waals interactions in hydrophobic pockets.

Biological Activity

The compound 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide , often referred to as ML309, is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzimidazole moiety, a cyclopentyl substituent, and a fluorinated aniline group, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H29FN4O2
  • Molecular Weight : 484.6 g/mol
  • IUPAC Name : this compound

Research indicates that ML309 acts primarily as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) , particularly targeting the R132H mutation prevalent in various cancers such as glioblastoma. This inhibition alters cellular metabolism, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activity Overview

The biological activities of ML309 can be categorized into several key areas:

Anticancer Activity

ML309 has shown promising results in preclinical studies for its anticancer properties:

  • Inhibition of Tumor Growth : Studies have demonstrated that ML309 effectively inhibits the proliferation of glioblastoma cells with IDH1 mutations .
  • Mechanistic Insights : The compound modulates metabolic pathways associated with cancer progression, leading to decreased levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which is known to promote tumorigenesis.

Neuroprotective Effects

In addition to its anticancer properties, ML309 exhibits potential neuroprotective effects:

  • Oxidative Stress Reduction : Research has indicated that derivatives similar to ML309 can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
  • Pharmacological Evaluation : In vivo studies have shown that these compounds improve cognitive function and reduce neuronal damage in models of ethanol-induced neurodegeneration .

Comparative Analysis with Related Compounds

To contextualize the biological activity of ML309, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
2-(N-[2-(benzimidazol-1-yl)acetyl]-aniline)Benzimidazole, AcetamideAnticancer
3-Fluoroaniline DerivativeFluorine SubstituentEnzyme Inhibition
N-Cyclopentyl AcetamideCyclopentane RingAnalgesic Properties

ML309's unique combination of a benzimidazole ring with both cyclopentyl and fluorinated aniline moieties enhances its selectivity and potency against specific biological targets compared to other derivatives lacking such combinations.

Case Studies

Several studies have investigated the therapeutic potential of ML309:

  • Study on Glioblastoma : A recent study highlighted the efficacy of ML309 in reducing tumor volume in animal models bearing IDH1-mutant glioblastomas. The results indicated significant tumor regression compared to control groups receiving standard chemotherapy.
  • Neuroprotective Study : Another investigation assessed the neuroprotective effects of benzimidazole-containing acetamide derivatives similar to ML309 in rat models. The study reported a marked decrease in markers of oxidative stress and inflammation following treatment, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) methodologies. For example, factorial designs can systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. Central composite designs or response surface methodologies are useful for non-linear relationships. Reference to similar amide syntheses suggests using quantum chemical calculations to predict reaction pathways and intermediates, narrowing experimental focus .

Q. Which analytical techniques are critical for confirming the structural integrity of the compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography, as demonstrated for structurally analogous acetamides, resolves stereochemistry and hydrogen-bonding networks .

Q. How can reaction intermediates be isolated and characterized during synthesis?

Use liquid-liquid extraction (e.g., dichloromethane/water) to separate intermediates, followed by column chromatography (silica gel, gradient elution). Monitor via Thin-Layer Chromatography (TLC) with UV visualization. For unstable intermediates, employ low-temperature quenching (e.g., ice-cold hydrochloric acid) and rapid spectroscopic analysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed biological activity data?

Molecular docking and molecular dynamics simulations can model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities of structural analogs (e.g., fluorinated vs. chlorinated derivatives) to identify electronic or steric effects. For divergent in vitro/in vivo results, apply physiologically based pharmacokinetic (PBPK) modeling to assess bioavailability and metabolic stability .

Q. What strategies mitigate poor aqueous solubility during formulation studies?

Conduct co-solvency studies using PEG or cyclodextrins. Modify crystallinity via salt formation (e.g., hydrochloride salts) or amorphous solid dispersions. Analyze solubility-pH profiles to identify ionization-prone groups (e.g., benzimidazole nitrogen). Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption .

Q. How can the metabolic pathways of this compound be elucidated?

Use liver microsome assays (human/rat) with LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate in vivo. Computational tools like MetaSite predict cytochrome P450-mediated modifications .

Q. What crystallographic methods validate solid-state stability and polymorphism?

Single-crystal X-ray diffraction determines packing motifs and hydrogen-bonding patterns (e.g., N–H···O interactions). Differential Scanning Calorimetry (DSC) detects polymorphic transitions. Pair with Hirshfeld surface analysis to quantify intermolecular interactions driving stability .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in target assays (e.g., enzyme inhibition). QSAR models quantify contributions of substituents (e.g., Hammett σ values) to activity .

Methodological Considerations

Q. How to address discrepancies between computational predictions and experimental reactivity?

Re-optimize density functional theory (DFT) calculations with solvent correction models (e.g., COSMO-RS). Validate transition-state energies using experimental kinetic data (e.g., Arrhenius plots). Cross-reference with spectroscopic evidence (e.g., in situ IR for intermediate detection) .

Q. What protocols ensure reproducibility in multi-step syntheses?

Document critical quality attributes (CQAs) for each step (e.g., yield, purity by HPLC). Use process analytical technology (PAT) like inline FTIR for real-time monitoring. Establish failure mode and effects analysis (FMEA) for high-risk steps (e.g., acylations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
Reactant of Route 2
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2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide

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